molecular formula C7H7F3N2O2 B1375176 1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid CAS No. 1342402-27-0

1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1375176
CAS No.: 1342402-27-0
M. Wt: 208.14 g/mol
InChI Key: LMCXKNYGYVZXQL-UHFFFAOYSA-N
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Description

1-(3,3,3-Trifluoropropyl)-1H-pyrazole-4-carboxylic acid is a fluorinated organic compound that features a pyrazole ring substituted with a trifluoropropyl group and a carboxylic acid group

Preparation Methods

The synthesis of 1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,3,3-trifluoropropyl hydrazine and ethyl acetoacetate.

    Cyclization Reaction: These starting materials undergo a cyclization reaction to form the pyrazole ring.

    Carboxylation: The resulting pyrazole intermediate is then carboxylated to introduce the carboxylic acid group at the 4-position of the pyrazole ring.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-(3,3,3-Trifluoropropyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoropropyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,3,3-Trifluoropropyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Pharmaceuticals: It can be used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties such as hydrophobicity and thermal stability.

    Organic Synthesis:

Mechanism of Action

The mechanism by which 1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoropropyl group can enhance the compound’s binding affinity and specificity towards these targets, influencing biological pathways and processes.

Comparison with Similar Compounds

1-(3,3,3-Trifluoropropyl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds such as:

    3,3,3-Trifluoropropionic Acid: This compound also contains a trifluoropropyl group but lacks the pyrazole ring, making it less versatile in certain applications.

    1-(3,3,3-Trifluoropropyl)-1H-pyrazole-3-carboxylic Acid: This isomer differs in the position of the carboxylic acid group, which can affect its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2/c8-7(9,10)1-2-12-4-5(3-11-12)6(13)14/h3-4H,1-2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCXKNYGYVZXQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342402-27-0
Record name 1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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